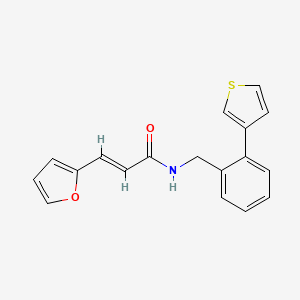

(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide is a synthetic acrylamide derivative featuring a furan heterocycle at the α-position and a benzyl-thiophene substituent at the amide nitrogen. Notably, analogs of this molecule have shown inhibitory activity against SARS-CoV-2 helicase (nsp13), a critical enzyme for viral replication . Additionally, structurally similar acrylamides, such as DM490 and DM497, have been studied for their modulatory effects on α7 nicotinic acetylcholine receptors (α7 nAChRs) and antinociceptive properties .

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-18(8-7-16-5-3-10-21-16)19-12-14-4-1-2-6-17(14)15-9-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIHYTVFOBXUDN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C=CC2=CC=CO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CNC(=O)/C=C/C2=CC=CO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide is an organic compound with a molecular formula of C18H15NO2S and a molecular weight of approximately 309.38 g/mol. This compound features furan and thiophene moieties, which are known for their diverse biological activities. The following sections will explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

The biological activity of (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide can be attributed to the presence of its heterocyclic components, which have been associated with various pharmacological effects. Compounds containing furan and thiophene rings are known to exhibit activities such as:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Neuroprotective

The mechanisms by which (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally similar compounds:

- Nicotinic Acetylcholine Receptor Modulation : Similar compounds have shown the ability to act as positive allosteric modulators of nicotinic receptors, which play a crucial role in synaptic transmission and neuronal excitability .

- Inhibition of Enzymatic Activity : Some derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as proteases relevant to viral infections .

Case Studies and Experimental Data

A review of relevant literature reveals several studies focusing on compounds related to (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide:

4. Therapeutic Applications

Based on the biological activities observed in related compounds, (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide holds promise for various therapeutic applications:

- Anxiolytic Agents : Due to its potential modulation of nicotinic receptors, it may serve as a candidate for treating anxiety disorders.

- Antiviral Agents : Its structural similarities to known viral protease inhibitors suggest it could be explored for antiviral therapies.

- Cancer Therapeutics : The anticancer properties associated with thiophene and furan derivatives indicate potential in oncology.

5. Conclusion

The compound (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Applications De Recherche Scientifique

Modulation of Nicotinic Acetylcholine Receptors

Research indicates that (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial for various neurological functions such as learning and memory. A related study on similar compounds demonstrated their ability to modulate α7 nAChRs, suggesting potential implications for treating neurological disorders .

Histone Deacetylase Inhibition

The compound has also been identified as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are gaining attention for their roles in cancer therapy, neurodegenerative diseases, and inflammatory disorders. The ability to modulate epigenetic mechanisms through HDAC inhibition positions this compound as a valuable tool in biological research .

Industrial Applications

The unique structural features of (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide make it suitable for various applications in materials science:

- Pharmaceutical Development : Its potential as an HDAC inhibitor and nAChR modulator makes it a candidate for drug discovery targeting neurological disorders and cancer.

- Material Innovation : The presence of furan and thiophene rings suggests potential uses in developing conductive polymers or organic semiconductors due to their electronic properties.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Key Findings from Comparative Studies

Heterocycle Impact on Target Selectivity :

- Replacement of thiophene (DM497) with furan (DM490) alters α7 nAChR modulation from positive to negative, highlighting the electronic and steric influence of the heterocycle .

- In SARS-CoV-2 helicase inhibitors, the sulfamoylphenyl group in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide confers ~2.3 µM ATPase inhibition, whereas the benzyl-thiophene substituent in the compound of interest may enhance target binding through hydrophobic interactions .

Substituent Effects on Potency :

- DM497 (thiophene + p-tolyl) exhibits stronger α7 nAChR potentiation (EC₅₀: 1.8 µM) compared to DM490 (EC₅₀: 4.2 µM), suggesting thiophene enhances receptor affinity .

- Bananin outperforms furan-based acrylamides in helicase inhibition (IC₅₀: 3.0 µM vs. 13.0 µM), likely due to its adamantane core’s rigid, lipophilic structure .

Mechanistic Diversity: While SARS-CoV-2 helicase inhibitors primarily target viral replication, α7 nAChR modulators like DM497 and DM490 influence pain pathways via ion channel regulation (e.g., CaV2.2 inhibition) . Antibacterial acrylamides (e.g., 26b) with morpholinophenyl groups demonstrate the versatility of this scaffold in targeting bacterial enzymes like Sortase A .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.